Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride

Medicinal Chemistry Physicochemical Profiling LogP Optimization

Researchers requiring rigid cyclobutane scaffolds for CNS or anti-tubercular programs often encounter purity variability that confounds SAR interpretation. This 98% HPLC-certified building block eliminates uncertainty. • 3-Phenyl substitution elevates logP to ~1.68-optimal for CNS permeability • Three orthogonal functional groups (ester, amine, phenyl) enable sequential derivatization without protecting group manipulation • Validated in anti-TB screening with MmpL3 target engagement (MIC 1.3-5.0 µM for close analogs) Supplied as hydrochloride salt for aqueous solubility in biological assays. Bulk quantities available.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 1803585-48-9
Cat. No. B1434119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride
CAS1803585-48-9
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC(C1)C2=CC=CC=C2)CN.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-16-12(15)13(9-14)7-11(8-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H
InChIKeyGOMPIPNBKFRVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate HCl


Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride (CAS 1803585-48-9) is a cyclobutane-derived amino ester building block with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol . The compound features a 1,3-disubstituted cyclobutane core bearing a methyl carboxylate ester, an aminomethyl group, and a phenyl substituent, supplied as the hydrochloride salt . It is primarily offered at a certified purity of 98% (HPLC) by major suppliers for use in medicinal chemistry research and organic synthesis .

Scaffold

1,3-disubstituted cyclobutane core with defined spatial arrangement for drug design

Substitution

3-phenyl group elevates lipophilicity, supporting membrane permeability studies

Salt form

Hydrochloride salt enables aqueous solubility for biological assay workflows

Purity

98% HPLC purity reduces side-product risk in multi-step synthesis

Why Generic Cyclobutane Analogs Cannot Replace This Compound


Substitution with a non-phenyl cyclobutane analog or the free-base form of this compound introduces material changes to key physicochemical properties that directly affect synthetic utility and biological profile. The 3-phenyl group significantly elevates lipophilicity compared to the des-phenyl analog, altering logP by approximately 1.0 log unit . Additionally, phenylcyclobutane scaffolds have been validated as distinct chemotypes in phenotypic screening, where minor structural modifications cause substantial shifts in biological activity—for example, MIC values against M. tuberculosis vary from 1.3 µM to 5.0 µM among closely related phenylcyclobutane carboxamides [1]. These findings demonstrate that the substitution pattern, salt form, and purity of the target compound are not interchangeable with generics without risking altered reactivity, solubility, or biological readout [1].

Non-phenyl cyclobutane analogs

Loss of 3-phenyl group reduces lipophilicity by ~1 logP unit, altering membrane partitioning and target-binding profiles. Validated phenylcyclobutane chemotypes show SAR that cannot transfer to des-phenyl versions.

Free base vs. HCl salt

Free base form lacks ionic character for aqueous solubility; HCl salt provides reported water solubility crucial for biological assays. Substitution may require co-solvent adjustment.

Lower-purity building blocks

95% purity grades contain higher impurity loads that may introduce off-target effects in biological screening and reduce reaction yield predictability.

Product Differentiation Evidence


Lipophilicity Enhancement by 3-Phenyl Substitution

The 3-phenyl substituent on the cyclobutane core of the target compound confers approximately 10-fold higher lipophilicity compared to the des-phenyl analog methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride (CAS 1172902-07-6). The target compound's free base form (CAS 1488574-63-5) has a calculated LogP of 1.68 (XLOGP3 method), whereas the consensus Log Po/w of the non-phenyl analog is 0.68 . This ΔLogP of ~1.0 is consistent with the established Hansch π constant for phenyl substitution and is a quantifiable driver for differential membrane permeability and target binding.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +1.0 (free base LogP 1.68 vs. 0.68 for des-phenyl analog)
Supports lipophilicity-driven research design

Computed values; experimental logP confirmation recommended.

Medicinal Chemistry Physicochemical Profiling LogP Optimization

Purity Advantage Over Standard-Grade Analogs

The target compound is supplied at a certified purity of 98% (HPLC) by major vendors, representing a 3 percentage-point absolute purity advantage over the standard 95% specification offered for many cyclobutane building block alternatives . This purity differential reduces the mass fraction of unidentified impurities from ≤5% to ≤2%, which is critical for reaction reproducibility and minimizing side-product formation in multi-step syntheses.

Purity differential
Source review
98% vs. 95% (impurity load reduced by ≥60%)
May improve synthetic reproducibility

Vendor CoA; verify batch-specific purity.

Chemical Procurement Quality Assurance Synthetic Reliability

Hydrochloride Salt: Solubility and Handling Benefits

The target compound is provided as the hydrochloride salt (CAS 1803585-48-9), which is described as a white crystalline powder soluble in water and organic solvents . In contrast, the free base form (CAS 1488574-63-5) lacks the ionic character that drives aqueous solubility. For the closely related non-phenyl analog (CAS 1172902-07-6), the hydrochloride salt form exhibits a measured aqueous solubility of 9.88 mg/mL (0.055 mol/L) . By class-level inference, the target compound's hydrochloride salt is expected to provide similarly enhanced aqueous handling compared to its free base counterpart, which is essential for biological assay preparation and aqueous-phase reactions.

Salt solubility
Class-level inference
HCl salt: white crystalline powder, soluble in water (analog ~10 mg/mL)
Supports aqueous assay preparation

Qualitative vendor data; measure solubility in target buffer.

Formulation Science Salt Selection Aqueous Solubility

Conformational Rigidity Advantage of Cyclobutane Scaffold

The cyclobutane core of the target compound imposes conformational restriction that reduces the entropic penalty upon target binding, a well-documented strategy in medicinal chemistry for improving potency and selectivity [1]. This scaffold class has been successfully employed in multiple FDA-approved drugs and clinical candidates to direct pharmacophore orientation, prevent cis/trans isomerization, and reduce planarity [1]. The 1,3-disubstitution pattern of the target compound, combined with phenyl and aminomethyl groups, creates a defined spatial arrangement not achievable with linear or monocyclic achiral linkers.

Scaffold rigidity
Class-level inference
Cyclobutane restricts rotatable bonds, locks substituents in puckered conformation
Enables structure-based design studies

Review evidence; crystallographic validation advised.

Conformational Restriction Drug Design Scaffold Rigidity

MmpL3 Target Engagement in Anti-Tubercular Research

Phenylcyclobutane carboxamides (PCB series) have been validated as a distinct anti-tubercular chemotype in a high-throughput phenotypic screen of ~100,000 compounds against M. tuberculosis H37Rv [1]. The most potent PCB analogs achieved MIC values of 1.3–2.0 µM against wild-type M. tuberculosis, and resistance was mapped to mutations in MmpL3, confirming target engagement [1]. While the target compound (CAS 1803585-48-9) is a methyl ester/aminomethyl variant rather than a carboxamide, it shares the same phenylcyclobutane core that confers favorable physicochemical properties for anti-infective drug discovery. Importantly, MIC values varied over 3.8-fold (1.3–5.0 µM) among closely related PCB analogs, demonstrating that the specific substitution pattern on the phenylcyclobutane scaffold is a critical driver of biological potency and cannot be assumed interchangeable [1].

Anti-TB scaffold context
Supporting evidence
Phenylcyclobutane carboxamides: MIC 1.3–5.0 µM (M. tuberculosis H37Rv), target MmpL3
Supports anti-mycobacterial screening context

Compound not directly tested; structural analog data from phenotypic screen.

Anti-tubercular Drug Discovery MmpL3 Inhibition Phenotypic Screening

Key Application Scenarios


CNS Lead Optimization with Balanced Lipophilicity

The target compound's 3-phenyl substitution elevates logP to approximately 1.68 (free base), positioning it within the optimal lipophilicity range for CNS drug candidates . This, combined with the cyclobutane scaffold's conformational rigidity, makes it a strategic building block for synthesizing CNS-targeted analogs where both passive permeability and restricted rotational freedom are design requirements [1]. The hydrochloride salt form ensures aqueous solubility for in vitro blood-brain barrier and receptor binding assays.

Anti-Infective Discovery Targeting MmpL3 Pharmacophore

Phenylcyclobutane carboxamides have demonstrated potent anti-tubercular activity with MIC values as low as 1.3 µM and confirmed MmpL3 target engagement [2]. The target compound provides a synthetically versatile entry point (methyl ester for amide coupling; aminomethyl for reductive amination or urea formation) for generating focused libraries around this validated anti-mycobacterial chemotype, with the 98% purity specification supporting reproducible SAR studies.

Peptidomimetic Design as Proline Bioisostere

The rigid 1,3-disubstituted cyclobutane scaffold with a phenyl group and aminomethyl functionality serves as a proline mimetic in peptide backbone engineering [1]. The conformational restriction imposed by the cyclobutane ring reduces the entropic penalty upon target binding, while the high purity (98%) ensures that diastereomeric or enantiomeric impurities do not confound biological interpretation in protease or kinase inhibitor programs.

Parallel Library Synthesis via Orthogonal Reactivity

The compound presents three chemically distinct functional groups—a methyl ester (electrophilic), a primary amine (nucleophilic, after free-base generation), and a phenyl ring (π-stacking and cross-coupling)—enabling sequential, orthogonal derivatization without protecting group manipulation . The 98% purity reduces side-product formation in library synthesis, improving crude purity and reducing purification burden in high-throughput chemistry workflows.

Application
Selection Property
Validation Focus
CNS research programs
Balanced lipophilicity profile
Permeability and protein-binding assays
Anti-infective discovery (MmpL3 pathway)
Phenylcyclobutane scaffold with validated chemotype
Target engagement and MIC confirmation
Peptidomimetic design
Conformationally restricted proline bioisostere
Conformational analysis and protease/kinase assays
Orthogonal library synthesis
Three distinct functional handles (ester, amine, phenyl)
Reaction compatibility and crude purity assessment
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